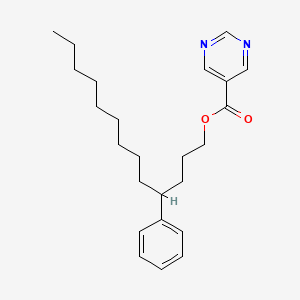![molecular formula C21H21ClN2O3S B12917026 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide CAS No. 918493-84-2](/img/structure/B12917026.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to an indole ring, which is further substituted with a chlorine atom and a cyclohexanecarboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of a suitable precursor, such as a 2-aminobenzylamine derivative, in the presence of a strong acid. The resulting indole intermediate is then chlorinated at the 5-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
The next step involves the introduction of the benzenesulfonyl group. This can be achieved by reacting the chlorinated indole with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The final step involves the coupling of the benzenesulfonyl-substituted indole with cyclohexanecarboxylic acid or its derivative, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted indole derivatives.
科学的研究の応用
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and proteins.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biological Research: The compound is used to study the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide involves the inhibition of specific enzymes and proteins. The benzenesulfonyl group interacts with the active site of the target enzyme, forming strong hydrogen bonds and hydrophobic interactions. This leads to the inhibition of the enzyme’s activity, which can result in antiproliferative or antimicrobial effects. The indole ring and the cyclohexanecarboxamide group further enhance the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
N-[3-(Benzenesulfonyl)-1H-indol-2-yl]cyclohexanecarboxamide: Lacks the chlorine atom at the 5-position.
N-[3-(Benzenesulfonyl)-5-bromo-1H-indol-2-yl]cyclohexanecarboxamide: Contains a bromine atom instead of chlorine.
N-[3-(Benzenesulfonyl)-5-methyl-1H-indol-2-yl]cyclohexanecarboxamide: Contains a methyl group instead of chlorine.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide is unique due to the presence of the chlorine atom at the 5-position of the indole ring. This substitution enhances the compound’s reactivity and binding affinity, making it more effective in its applications compared to similar compounds.
特性
CAS番号 |
918493-84-2 |
|---|---|
分子式 |
C21H21ClN2O3S |
分子量 |
416.9 g/mol |
IUPAC名 |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H21ClN2O3S/c22-15-11-12-18-17(13-15)19(28(26,27)16-9-5-2-6-10-16)20(23-18)24-21(25)14-7-3-1-4-8-14/h2,5-6,9-14,23H,1,3-4,7-8H2,(H,24,25) |
InChIキー |
YLULYZIMOPNOSJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



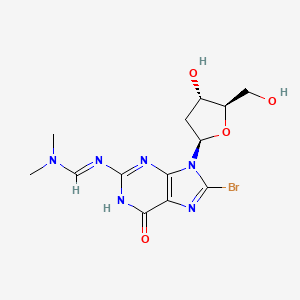
![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)
![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
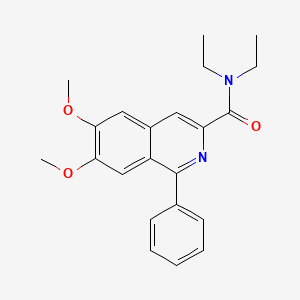
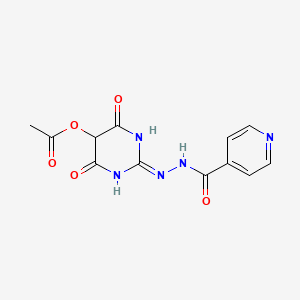


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
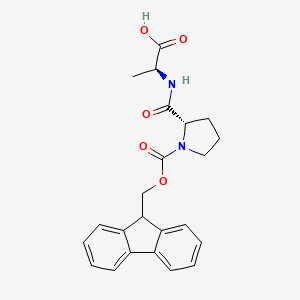

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)

